![molecular formula C12H16N2O3 B2377673 N'-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide CAS No. 869948-35-6](/img/structure/B2377673.png)
N'-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide
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Description
N-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide, also known as DMOX, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMOX is a derivative of oxamide and is synthesized through a specific method.
Scientific Research Applications
- Application : Researchers have reported a radical-based catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters. This approach enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The method was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Application : N1-(3,5-dimethylphenyl)-N2-(2-hydroxyethyl)oxalamide can serve as a boron reagent in Suzuki–Miyaura couplings, facilitating the formation of C–C bonds between aryl or vinyl halides and boronic acids or esters .
- Application : Researchers have used cellulose tris-(3,5-dimethylphenylcarbamate) as a chiral selector in HPLC–UV analysis. This approach allows rapid enantioseparation of compounds using mobile phases such as n-hexane/n-butanol/diethylamine or n-hexane/diethylamine .
Catalytic Protodeboronation for Alkene Hydromethylation
Suzuki–Miyaura Coupling
Chiral Separation in HPLC
properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-5-9(2)7-10(6-8)14-12(17)11(16)13-3-4-15/h5-7,15H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDMZLPDXSNRIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,5-dimethylphenyl)-N2-(2-hydroxyethyl)oxalamide |
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